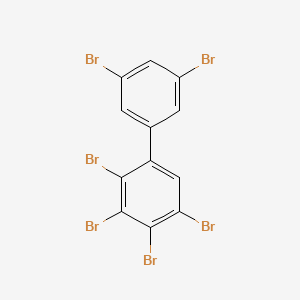

2,3,3',4,5,5'-Hexabromobiphenyl

Description

2,3,3',4,5,5'-Hexabromobiphenyl (CAS 120991-48-2) is a polybrominated biphenyl (PBB) congener with six bromine atoms substituted asymmetrically across the biphenyl structure. This compound has been identified in industrial mixtures such as FireMaster BP 6, historically used as a flame retardant . Its molecular formula is C₁₂H₄Br₆, with a molecular weight of 627.58 g/mol .

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPKBQJLKKDLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153093 | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-48-2 | |

| Record name | 2,3,3',4,5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL81WQN9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2,3,3’,4,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process generally includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. After the reaction is complete, the product is purified and crystallized to obtain pure 2,3,3’,4,5,5’-Hexabromobiphenyl .

Chemical Reactions Analysis

2,3,3’,4,5,5’-Hexabromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

2,3,3’,4,5,5’-Hexabromobiphenyl has been studied extensively for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls.

Biology and Medicine: Investigated for its toxicological effects and its impact on biological systems.

Industry: Employed as a flame retardant in the manufacturing of plastics, textiles, and electronic devices

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as the aryl hydrocarbon receptor. This binding activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize the compound. The biochemical and toxic effects of 2,3,3’,4,5,5’-Hexabromobiphenyl are mediated through these pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromination pattern significantly influences the physicochemical and environmental behaviors of PBBs. Below is a comparison with key hexabromobiphenyl isomers and related brominated compounds:

Key Observations :

- Symmetry vs. Asymmetry : Symmetric isomers (e.g., PBB-153, PBB-169) exhibit higher Log Kow values and longer environmental persistence due to reduced metabolic degradation .

- Ortho-Substitution : Compounds with bromine in ortho positions (e.g., 2,2',6,6') are more resistant to photodegradation. For example, 2,2',4,4',5,5'-Hexabromobiphenyl degrades 50% slower under UV light (366 nm) compared to asymmetric isomers .

Environmental Behavior

Photodegradation:

- This compound: Limited data, but asymmetric isomers generally form lower brominated products (e.g., pentabromobiphenyls) under UV light .

- PBB-153: Degrades to 2,2',4,5'-tetrabromobiphenyl in methanol under UV irradiation (366 nm) with a half-life of ~30 hours .

- PBB-169 : Highly resistant to degradation due to full para/meta substitution; minimal degradation observed in hexane .

Bioaccumulation:

- This compound : Detected in aquatic ecosystems at concentrations up to 5 ng/g lipid weight in fish .

- PBB-153 : Dominates in biota due to its lipophilicity; reported at 120 ng/g lipid weight in marine mammals .

Toxicity Profiles

Notes:

- This compound shows higher acute toxicity than symmetric isomers, likely due to its interaction with aryl hydrocarbon receptors (AhR) .

- PBB-169 exhibits thyroid hormone disruption at lower doses (EC₅₀ = 0.1 μM) compared to other isomers .

Analytical Standards and Detection

Commercial standards for environmental monitoring (e.g., in ISO 17025-certified labs):

Biological Activity

2,3,3',4,5,5'-Hexabromobiphenyl (commonly referred to as HBB) is a member of the polybrominated biphenyl (PBB) family, which are synthetic organic compounds characterized by the presence of multiple bromine atoms substituted on biphenyl structures. This compound is notable for its high degree of bromination, which significantly enhances its stability and persistence in the environment. The biological activity of HBB raises significant health concerns due to its potential toxic effects on human health and wildlife.

- Molecular Formula : C₁₂H₄Br₆

- Molecular Weight : 627.62 g/mol

- Bromination Level : Hexabromo

- Toxicity Classification : Possible human carcinogen (IARC Group 2B)

Carcinogenicity

Research indicates that HBB exhibits carcinogenic properties. Studies involving oral administration in animal models have demonstrated that HBB can induce malignant liver tumors in mice and both benign and malignant hepatic tumors in rats. Specifically, it has been associated with cholangiocarcinomas under certain exposure conditions .

Endocrine Disruption

HBB has been shown to disrupt endocrine functions. Exposure to this compound may lead to reproductive toxicity in animal models, affecting hormone levels and reproductive health .

Hepatic Effects

HBB exposure has been linked to various hepatic effects, including increased liver weight and histological changes indicative of liver damage. In studies involving rats, significant increases in relative liver weight were observed following exposure to PBBs, suggesting potential hepatotoxicity .

Bioaccumulation and Environmental Impact

HBB is classified as a persistent organic pollutant (POP) due to its potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) for HBB is notably high, indicating significant accumulation in biological tissues . This bioaccumulation can lead to altered metabolic pathways and increased oxidative stress in living organisms.

Case Studies and Research Findings

- Case Study on Hepatic Tumors : In a study involving the oral administration of a commercial preparation containing HBB (FireMaster FF-1), researchers found a significant incidence of liver tumors among exposed mice. The study highlighted the compound's role as a hepatocarcinogen under specific exposure conditions .

- Endocrine Disruption Studies : Animal studies have shown that HBB can disrupt thyroid hormone levels and reproductive functions. These effects were evident in various species, including rats and fish, indicating a broader ecological impact .

- Bioaccumulation Research : Investigations into the bioaccumulation potential of HBB in aquatic environments revealed alarming levels of this compound in fish species. The studies indicated that prolonged exposure could lead to significant ecological consequences due to the compound's persistence and toxicity .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the recommended analytical methods for detecting 2,3,3',4,5,5'-Hexabromobiphenyl in environmental matrices?

- Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or isotope dilution techniques for quantification. Certified reference materials (CRMs) in hexane or isooctane (e.g., 35–100 µg/mL solutions) are critical for calibration . Ensure chromatographic separation of co-eluting isomers (e.g., BB-153 vs. BB-169) using DB-5MS or equivalent capillary columns .

Q. How can researchers distinguish this compound from structurally similar polybrominated biphenyls (PBBs)?

- Leverage high-resolution mass spectrometry (HRMS) to resolve mass defects and isotopic patterns. For example, BB-157 (CHBr) has a monoisotopic mass of 621.5413 Da, distinct from BB-153 (627.588 Da) . Combine retention time matching with CRMs and spectral libraries for unambiguous identification .

Q. What are the key considerations for preparing stable stock solutions of this compound?

- Store solutions in amber glass vials under inert gas (e.g., argon) at –20°C to prevent photodegradation and volatility losses. Use hexane or isooctane as solvents due to their low reactivity and compatibility with GC systems . Validate stability via repeated injections over 30 days .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Conduct isomer-specific degradation studies under controlled conditions (UV light, microbial consortia). For instance, compare half-lives in sediment vs. water matrices using C-labeled analogs to track mineralization pathways . Address discrepancies by standardizing test protocols (e.g., OECD 307 guidelines) .

Q. What experimental designs are optimal for studying its toxicokinetics in mammalian models?

- Use radiolabeled Br-2,3,3',4,5,5'-Hexabromobiphenyl to quantify tissue distribution and excretion rates. Pair with in vitro hepatocyte assays to identify cytochrome P450-mediated debromination metabolites . Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How can researchers investigate its interactions with aryl hydrocarbon receptor (AhR) pathways?

- Employ luciferase-based reporter assays (e.g., CALUX®) to measure AhR activation potency relative to TCDD. Combine with siRNA knockdown of AhR isoforms to elucidate mechanistic differences between PBBs and dioxins . Validate findings using transcriptomics (RNA-seq) of hepatic cells .

Q. What strategies mitigate matrix interference in quantifying this compound in biota samples?

- Implement pressurized liquid extraction (PLE) with activated silica gel cleanup to remove lipids and chlorophyll. Use matrix-matched calibration curves and surrogate standards (e.g., C-BB-157) to correct for recovery losses . Confirm method robustness via interlaboratory comparisons .

Methodological Challenges

Q. How to address discrepancies in reported detection limits across studies?

- Standardize instrument parameters: For GC-MS, optimize ion source temperature (≥250°C) and select primary ions (e.g., m/z 627.6 for BB-157). Use negative chemical ionization (NCI) to enhance sensitivity for brominated compounds . Report limits of quantification (LOQs) based on signal-to-noise ratios ≥10:1 .

Q. What analytical workflows validate the absence of co-eluting PBDEs in PBB analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.